
Structural Elucidation and Analytical
Characterization of 2-(3-Vinylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-(3-Ethenylphenyl)acetonitrile

CAS No.: 110013-89-3

Cat. No.: B013022

Get Quote

Executive Summary & Compound Profile
2-(3-vinylphenyl)acetonitrile is a bifunctional monomer possessing two distinct reactive centers:

a polymerizable vinyl group (styrenic moiety) and a chemically versatile nitrile group.[1][2] High-

fidelity characterization is essential because commercial supplies often contain the para-isomer

(4-vinylbenzyl cyanide) or residual starting materials (3-bromophenylacetonitrile), which can

catastrophically affect polymerization kinetics or downstream derivatization.[1][2]

IUPAC Name: 2-(3-ethenylphenyl)acetonitrile[1][2]

Common Name: 3-Vinylbenzyl cyanide[1]

Molecular Formula:

[1][2]

Molecular Weight: 143.19 g/mol [1][2]
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Physical State: Colorless to pale yellow oil (prone to thermal polymerization; store at -20°C).

[1][2]

Synthesis Context & Impurity Profile
To understand the spectra, one must understand the origin. This compound is typically

synthesized via Suzuki-Miyaura cross-coupling of 3-bromophenylacetonitrile with vinylboronic

anhydride (or potassium vinyltrifluoroborate) using a Pd(0) catalyst.[1][2]

Common Impurities to Watch:

3-Bromophenylacetonitrile: Starting material (SM). Diagnostic: Lack of vinyl signals in NMR.

[1]

Triphenylphosphine oxide (TPPO): Catalyst residue.[1][2] Diagnostic:

P NMR signal at ~29 ppm;

H aromatic multiplets.[1][2]

Homocoupled byproduct: 3,3'-bis(cyanomethyl)biphenyl.[1][2] Diagnostic: Mass spec dimer

peaks (

~232).[1][2]

Spectroscopic Data: The "Gold Standard"
The following data represents the theoretical consensus derived from high-field instrumentation

(400 MHz+ for NMR) and standard reference increments for meta-substituted styrenes.

Nuclear Magnetic Resonance ( H & C NMR)
Solvent:

(Chloroform-d) is the standard.[1] Internal Reference: TMS (

0.00 ppm) or residual

(

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.rsc.org/suppdata/tc/c4/c4tc00116h/c4tc00116h1.pdf
https://organicchemistrydata.netlify.app/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7.26 ppm).[1][2]

Table 1:

H NMR Assignments (400 MHz,

)
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic
(Senior
Scientist
Note)

Vinyl-H 6.72 dd 1H 17.6, 10.9

The "alpha"

proton.[2]

Deshielded

by the ring.

Characteristic

ABX pattern.

Vinyl-H 5.78 d 1H 17.6

The "trans"

terminal

proton.[1]

Large

coupling

constant is

diagnostic.[1]

Vinyl-H 5.31 d 1H 10.9

The "cis"

terminal

proton.[1]

Benzyl (

)
3.75 s 2H -

Critical Purity

Check: This

singlet must

be sharp.

Broadening

indicates

polymerizatio

n.[1]
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Ar-H2 7.41 s (br) 1H -

The isolated

proton

between the

vinyl and

nitrile groups.

[1]

Ar-H4/H6 7.30 – 7.45 m 2H -

Overlaps with

H2; often

integrated

together as a

multiplet.[1]

Ar-H5 7.36 t 1H ~7.5

Pseudo-triplet

typical of

meta-

substitution.

[1]

Table 2:

C NMR Assignments (100 MHz,

)
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Carbon Type
Shift (

, ppm)
Assignment Note

Nitrile (

)
117.8

Weak intensity (quaternary).[1]

[2] Distinctive region.

Vinyl (

)
136.2

Alpha carbon of the vinyl

group.[1]

Vinyl (

)
114.8 Terminal vinyl carbon.[1][2]

Benzyl (

)
23.4 Upfield aliphatic signal.[1][2]

Ar-Ipso (Vinyl) 138.1 Quaternary.[1][2]

Ar-Ipso (CN) 130.5 Quaternary.[1][2]

Ar-CH 125.0 – 129.5
Remaining 4 aromatic carbons.

[1]

Technical Insight: Distinguishing the meta isomer from the para isomer relies on the aromatic

region.[1] The para isomer (4-vinylbenzyl cyanide) shows a clean AA'BB' system (two doublets)

in the aromatic region, whereas the meta isomer shows a complex multiplet structure with a

distinct isolated singlet (H2).[2]

Infrared Spectroscopy (FT-IR)[1][2]
Method: ATR (Attenuated Total Reflectance) on neat oil.[1][2]

2250 cm
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(Medium, Sharp):

stretch.[1][2] This is the "beacon" signal confirming the nitrile.

1630 cm

(Medium):

vinyl stretch.[1][2]

3000–3100 cm

(Weak): Aromatic and vinylic

stretch.[1][2]

900 & 990 cm

(Strong): Out-of-plane bending of the vinyl group (monosubstituted alkene).[1][2] Absence of
these peaks suggests polymerization.[1]

Mass Spectrometry (EI-MS)[1][2]
Method: Electron Impact (70 eV).[1][2]

143 (

): Molecular ion.[1][2] Usually prominent due to aromatic stability.[1]

116 (

): Loss of hydrogen cyanide.[1][2] A common fragmentation pathway for benzyl cyanides.[1]

115 (

): Formation of stable fused ring structures (e.g., indene-like cations).[1][2]

91 (

): Tropylium ion (less intense here than in simple toluene derivatives due to the vinyl group).
[1][2]
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Analytical Workflow & Logic
The following diagram illustrates the decision matrix for validating a batch of 2-(3-

vinylphenyl)acetonitrile.

Crude Product
(Suzuki Coupling)

TLC Screening
(Hex/EtOAc 4:1)

Flash Chromatography
(Silica Gel)

1H NMR (CDCl3)

Vinyl Signals Present?

Check 3.75 ppm Singlet

Yes (dd 6.7, d 5.8, d 5.3)

REJECT: Starting Material
(Recouple)

No (Only Ar-H)

VALIDATED
Store @ -20°C w/ Stabilizer

Sharp Singlet

REJECT: Polymerized
(Broad Lines)

Broad/Missing

Click to download full resolution via product page

Caption: Logical workflow for structural validation and impurity triage of 3-vinylbenzyl cyanide.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b013022/docs?utm_src=pdf-body-img#structural-elucidation-and-analytical-characterization-of-2-3-vinylphenyl-acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol A: Preparation for H NMR
To ensure high-resolution data without artifacts.[1][2]

Mass: Weigh ~10 mg of the oil into a clean vial.

Solvation: Add 0.6 mL of

(99.8% D) containing 0.03% TMS.

Filtration (Crucial): If the oil appears cloudy (common with polymer precursors), filter the

solution through a small plug of glass wool directly into the NMR tube.[1][2] This removes

suspended oligomers that cause baseline rolling.[1]

Acquisition: Run at 298 K. Set relaxation delay (

) to

5 seconds to ensure accurate integration of the vinyl protons vs. the aromatic protons.

Protocol B: Storage & Stabilization
This compound is reactive.[1][3]

Stabilizer: If storing for >24 hours, add 100–500 ppm of 4-tert-butylcatechol (TBC) or BHT.[1]

[2]

Condition: Store under Argon/Nitrogen at -20°C.

Re-Validation: Always run a quick

H NMR before using in polymerization to check for the disappearance of vinyl signals
(indicating spontaneous polymerization).
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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